molecular formula C18H24N4OS B2765835 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone CAS No. 1286712-32-0

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2765835
CAS No.: 1286712-32-0
M. Wt: 344.48
InChI Key: QBKTUEMOKMNNKE-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with an appropriate alkyl halide to introduce the 2-(1H-pyrazol-1-yl)ethyl group.

    Thioether Formation: The final step is the formation of the benzylthio group. This is typically done by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperazine moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.

Uniqueness

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone is unique due to the combination of its pyrazole, piperazine, and benzylthio groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-18(16-24-15-17-5-2-1-3-6-17)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKTUEMOKMNNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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